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Cat. No.: B562665 Get Quote

An In-depth Technical Guide to 5,7-Diacetoxy-8-
methoxyflavone
For Researchers, Scientists, and Drug Development Professionals

Abstract
5,7-Diacetoxy-8-methoxyflavone is a naturally occurring flavone derivative found in plant

species of the Scutellaria genus. This technical guide provides a comprehensive overview of its

chemical structure, properties, and known biological activities. The document is intended for

researchers, scientists, and professionals in the field of drug development who are interested in

the therapeutic potential of this compound. All quantitative data is presented in structured

tables, and relevant biological pathways and experimental workflows are visualized using

diagrams.

Chemical Structure and Properties
5,7-Diacetoxy-8-methoxyflavone, also known by its synonyms (7-acetyloxy-8-methoxy-4-oxo-

2-phenylchromen-5-yl)acetate and 5,7-Dihydroxy-8-methoxyflavone diacetate, is a flavonoid

characterized by a C6-C3-C6 backbone.[1] The core structure consists of a chromen-4-one ring

system substituted with a phenyl group at position 2. The A ring of the chromen-4-one is further

substituted with two acetoxy groups at positions 5 and 7, and a methoxy group at position 8.
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Physicochemical Properties
A summary of the key physicochemical properties of 5,7-Diacetoxy-8-methoxyflavone is

provided in Table 1. The compound presents as a crystalline solid.[1] While a specific melting

point has not been definitively reported in the available literature, its crystalline nature suggests

a distinct melting temperature. Information on its solubility in various organic solvents is not

extensively documented, which is a critical consideration for experimental design and

formulation development.

Table 1: Physicochemical Properties of 5,7-Diacetoxy-8-methoxyflavone

Property Value Source

Molecular Formula C₂₀H₁₆O₇ [1]

Molecular Weight 368.34 g/mol [1]

CAS Number 23246-80-2 [1]

Appearance Crystalline Solid [1]

XLogP3-AA 2.7 [1]

Topological Polar Surface Area 88.1 Å² [1]

Rotatable Bond Count 6 [1]

Hydrogen Bond Acceptor

Count
7 [1]

Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 5,7-
Diacetoxy-8-methoxyflavone are not readily available in public databases. However, the

expected spectral characteristics can be inferred from the known structures of similar flavonoid

compounds. Researchers seeking to confirm the identity of this compound should perform

comprehensive spectroscopic analysis.

Biological Activity and Mechanism of Action
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The primary reported biological activity of 5,7-Diacetoxy-8-methoxyflavone is its role as an

inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE).[2]

Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the

second messengers cAMP and cGMP. By inhibiting the degradation of cAMP, 5,7-Diacetoxy-8-
methoxyflavone can potentiate the signaling pathways mediated by this crucial second

messenger.

Inhibition of cAMP Phosphodiesterase
The specific isoform(s) of phosphodiesterase that 5,7-Diacetoxy-8-methoxyflavone targets

and its potency (e.g., IC₅₀ value) have not been reported in the reviewed literature. This

information is critical for understanding its therapeutic potential and for designing further

studies.

cAMP Signaling Pathway
The inhibition of cAMP phosphodiesterase by 5,7-Diacetoxy-8-methoxyflavone leads to an

accumulation of intracellular cAMP. This, in turn, can activate various downstream effectors,

most notably Protein Kinase A (PKA). The activation of PKA can lead to the phosphorylation of

a multitude of substrate proteins, thereby modulating a wide range of cellular processes,

including gene expression, metabolism, and cell proliferation. A simplified diagram of this

signaling pathway is presented below.
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Caption: Simplified cAMP signaling pathway inhibited by 5,7-Diacetoxy-8-methoxyflavone.
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Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis, isolation, and biological

evaluation of 5,7-Diacetoxy-8-methoxyflavone are not currently available in the public

domain. The following sections outline general methodologies that can be adapted for these

purposes based on standard practices for flavonoid chemistry and pharmacology.

Synthesis
A plausible synthetic route to 5,7-Diacetoxy-8-methoxyflavone would likely start from the

corresponding dihydroxyflavone, 5,7-Dihydroxy-8-methoxyflavone (also known as wogonin).

The dihydroxyflavone could be acetylated using acetic anhydride in the presence of a base

such as pyridine or a milder catalyst like sodium acetate.

General Acetylation Protocol:

Dissolve 5,7-Dihydroxy-8-methoxyflavone in a suitable solvent (e.g., pyridine or a mixture of

acetic anhydride and a catalyst).

Add acetic anhydride to the solution.

Stir the reaction mixture at room temperature or with gentle heating until the reaction is

complete, monitoring by thin-layer chromatography (TLC).

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

Collect the precipitate by filtration, wash thoroughly with water, and dry.

Purify the crude product by recrystallization from an appropriate solvent system (e.g.,

ethanol/water) or by column chromatography on silica gel.

A generalized workflow for the synthesis is depicted below.
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Synthesis Workflow
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Caption: General workflow for the synthesis of 5,7-Diacetoxy-8-methoxyflavone.
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Isolation from Natural Sources
5,7-Diacetoxy-8-methoxyflavone is a natural product found in plants of the Scutellaria genus.

[2] A general procedure for its isolation would involve the following steps:

Extraction: Dried and powdered plant material (e.g., leaves and stems of Scutellaria) is

extracted with a suitable organic solvent, such as methanol or ethanol, using techniques like

maceration or Soxhlet extraction.

Fractionation: The crude extract is then partitioned between immiscible solvents of

increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate

compounds based on their polarity. Flavonoids are typically enriched in the ethyl acetate and

butanol fractions.

Chromatographic Purification: The flavonoid-rich fraction is subjected to repeated column

chromatography on silica gel or Sephadex LH-20, using a gradient of solvents to isolate the

individual compounds.

Structure Elucidation: The structure of the purified compound is confirmed using

spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC), mass spectrometry,

and IR spectroscopy.

Phosphodiesterase Inhibition Assay
To quantify the inhibitory activity of 5,7-Diacetoxy-8-methoxyflavone against cAMP

phosphodiesterase, a standard in vitro enzyme assay can be employed.

General Assay Protocol:

Recombinant human phosphodiesterase enzyme is incubated with the substrate, cAMP, in a

suitable assay buffer.

The reaction is initiated by the addition of the enzyme.

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g.,

37°C).
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The amount of cAMP remaining or the amount of product (AMP) formed is quantified. This

can be done using various methods, including radioimmunoassay (RIA), enzyme-linked

immunosorbent assay (ELISA), or fluorescence polarization-based assays.

To determine the IC₅₀ value, the assay is performed with a range of concentrations of 5,7-
Diacetoxy-8-methoxyflavone. The concentration of the compound that inhibits 50% of the

enzyme activity is determined by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Future Perspectives
5,7-Diacetoxy-8-methoxyflavone represents a promising scaffold for the development of

novel therapeutic agents, particularly for conditions where modulation of the cAMP signaling

pathway is beneficial. However, significant research is still required to fully characterize its

pharmacological profile. Key areas for future investigation include:

Determination of specific physical properties: A definitive melting point and solubility in a

range of solvents are needed for practical laboratory use and formulation.

Comprehensive spectral analysis: Full characterization by ¹H NMR, ¹³C NMR, IR, and high-

resolution mass spectrometry is essential for unambiguous identification.

Elucidation of the specific PDE isoform(s) inhibited and determination of IC₅₀ values: This is

crucial for understanding its potency and selectivity.

In vivo studies: Evaluation of the compound's efficacy, pharmacokinetics, and safety in

animal models of relevant diseases is a necessary next step in the drug development

process.

This technical guide provides a foundation for further research into the chemical and biological

properties of 5,7-Diacetoxy-8-methoxyflavone. The information presented herein should aid

researchers in designing and conducting experiments to further explore the therapeutic

potential of this interesting natural product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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